molecular formula C10H8F3N B12980565 2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole

2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole

Cat. No.: B12980565
M. Wt: 199.17 g/mol
InChI Key: LFCBAPIMKRYKSS-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluoromethylating reagents. For example, the reaction of 5-fluoro-3-methylindole with a difluoromethylating agent such as difluoromethyl phenyl sulfone under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its enhanced metabolic stability and bioavailability.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane
  • 2,2,2-Trifluoroethyl difluoromethyl ether

Uniqueness

2-(Difluoromethyl)-5-fluoro-3-methyl-1H-indole is unique due to the presence of both difluoromethyl and fluoro groups, which enhance its chemical stability and biological activity. Compared to other fluorinated compounds, it offers a balance of lipophilicity and hydrogen bond donor ability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H8F3N

Molecular Weight

199.17 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluoro-3-methyl-1H-indole

InChI

InChI=1S/C10H8F3N/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4,10,14H,1H3

InChI Key

LFCBAPIMKRYKSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)F)C(F)F

Origin of Product

United States

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